Naratriptan
Vue d'ensemble
Description
Le naratriptan est un médicament triptan principalement utilisé pour le traitement des migraines. Il s'agit d'un agoniste sélectif pour le sous-type de récepteur 5-hydroxytryptamine1, ciblant spécifiquement les récepteurs 5-HT1B et 5-HT1D . Ce composé est connu pour son efficacité dans l'atténuation des symptômes des crises de migraine aiguës, notamment les céphalées intenses et lancinantes souvent accompagnées de nausées et de sensibilité à la lumière et au son .
Applications De Recherche Scientifique
Naratriptan has several scientific research applications, including:
Mécanisme D'action
Target of Action
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . These receptors are mainly found in cerebral and dural blood vessels . The activation of these receptors is believed to be the primary mechanism by which this compound exerts its therapeutic effects .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, in three distinct ways :
- It stimulates presynaptic 5-HT1D receptors, inhibiting both dural vasodilation and inflammation .
- It directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
- It causes vasoconstriction of meningeal, dural, cerebral, or pial vessels as a result of vascular 5-HT1B receptor agonism .
Biochemical Pathways
The efficacy of this compound and other triptans is believed to be due to their activity as 5-HT (serotonin) agonists . The biological and pharmacokinetic profile of this compound differs significantly from sumatriptan . This compound has high affinity for 5-HT receptor subtypes 1B, 1D, and 1F . It is more lipophilic than sumatriptan and thus can more readily penetrate the central nervous system .
Pharmacokinetics
This compound is well absorbed, with an oral bioavailability of about 70% . Peak plasma concentrations are obtained within 2 to 3 hours after oral administration . Absorption may be slower during a migraine attack, with peak plasma concentrations attained in 3 to 4 hours . In hepatically impaired individuals, the area under the plasma concentration-time curve (AUC) and Cmax increase by approximately 70%, and time to Cmax (tmax) is delayed by 40 minutes .
Result of Action
The therapeutic activity of this compound in migraine is generally attributed to its agonist activity at 5-HT1D/1B receptors . This action in humans correlates with the relief of migraine headache . In addition to causing vasoconstriction, experimental data from animal studies show that this compound also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of this compound in humans .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For example, absorption may be slower during a migraine attack . In addition, in individuals with hepatic or renal impairment, the pharmacokinetics of this compound can be significantly altered, necessitating dosage adjustments .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Naratriptan is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists . This compound has only a weak affinity for 5-HT 1A, 5-HT 5A, and 5-HT 7 receptors and no significant affinity or pharmacological activity at 5-HT 2, 5-HT 3 or 5-HT 4 receptor subtypes or at alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .
Cellular Effects
This compound’s action in humans correlates with the relief of migraine headache . In addition to causing vasoconstriction, experimental data from animal studies show that this compound also activates 5-HT 1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels, which may also contribute to the antimigrainous effect of this compound in humans .
Molecular Mechanism
The efficacy of Naratriptans and other triptans is believed to be due to their activity as 5-HT (serotonin) agonists . Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism .
Temporal Effects in Laboratory Settings
Frovatriptan and this compound, for example, have a longer half-life and therefore a delayed onset of action and prolonged duration compared with the other triptans, which are fast acting, with a rapid dose-dependent efficacy and higher risk of adverse events and migraine recurrence .
Dosage Effects in Animal Models
While there is limited information available on the effects of this compound dosage in animal models, it is known that this compound is used in the acute treatment of migraine attacks in adults . The dosage and its effects would likely vary depending on the specific animal model and the parameters of the study.
Metabolic Pathways
This compound is primarily metabolized in the liver. In vitro, this compound is metabolized by a wide range of cytochrome P450 isoenzymes into a number of inactive metabolites .
Transport and Distribution
The steady-state volume of distribution of this compound is 170 L This suggests that this compound is widely distributed throughout the body
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le naratriptan est synthétisé par un processus en plusieurs étapes qui implique la formation de son noyau indole et sa fonctionnalisation ultérieure. Les étapes clés comprennent :
Formation du noyau indole : La synthèse commence par la formation du noyau indole par une synthèse d'indole de Fischer ou d'autres méthodes appropriées.
Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants, notamment le cycle pipéridine et le groupe éthanesulfonamide.
Assemblage final : L'étape finale consiste à coupler l'indole fonctionnalisé avec le dérivé pipéridine pour former le this compound
Méthodes de production industrielle : La production industrielle du this compound implique généralement l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :
Optimisation des conditions réactionnelles : Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour maximiser le rendement et la pureté.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation, la chromatographie ou la distillation pour obtenir le produit final avec une pureté élevée
Analyse Des Réactions Chimiques
Types de réactions : Le naratriptan subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que la chloramine-T en présence d'un catalyseur de chlorure de palladium(II).
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels du this compound, bien que des exemples spécifiques soient moins fréquemment rapportés.
Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau indole ou le cycle pipéridine.
Réactifs et conditions courantes :
Oxydation : Chloramine-T, chlorure de palladium(II), conditions alcalines.
Réduction : Des agents réducteurs courants tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Divers électrophiles et nucléophiles en fonction de la substitution souhaitée.
Principaux produits :
Produits d'oxydation : Dérivés N-oxyde du this compound.
Produits de substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement aux récepteurs 5-HT1B et 5-HT1D. Le mécanisme implique :
Vasoconstriction : L'activation des récepteurs 5-HT1B sur les vaisseaux sanguins crâniens entraîne une vasoconstriction, ce qui contribue à soulager les symptômes de la migraine.
Inhibition de la libération de neurotransmetteurs : L'activation des récepteurs 5-HT1D inhibe la libération de neuropeptides pro-inflammatoires, réduisant l'inflammation et la douleur.
Modulation des voies de la douleur : Le this compound module également les voies de la douleur dans le tronc cérébral, contribuant à ses effets antimigraineux.
Comparaison Avec Des Composés Similaires
Le naratriptan appartient à la classe des médicaments triptans, qui comprend plusieurs autres composés ayant des mécanismes d'action similaires. Certains des composés similaires comprennent :
Sumatriptan : Le premier triptan développé, connu pour son début d'action rapide mais sa demi-vie plus courte que le this compound
Rizatriptan : Connu pour son absorption rapide et son efficacité élevée dans le traitement des migraines.
Zolmitriptan : Similaire au this compound mais avec un profil pharmacocinétique légèrement différent.
Eletriptan : A une demi-vie plus longue et une biodisponibilité orale plus élevée que le sumatriptan.
Frovatriptan : Connu pour sa longue demi-vie, ce qui le rend adapté à un soulagement prolongé de la migraine.
Unicité du this compound : Le this compound est unique parmi les triptans en raison de sa demi-vie plus longue, qui procure un soulagement durable des symptômes de la migraine. Il a également un taux de récurrence des céphalées plus faible que certains autres triptans .
Propriétés
IUPAC Name |
N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKVXSZCKVJAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023354 | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.14e-01 g/L | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121679-13-8 | |
Record name | Naratriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naratriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 °C (hydrochloride salt) | |
Record name | Naratriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naratriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.